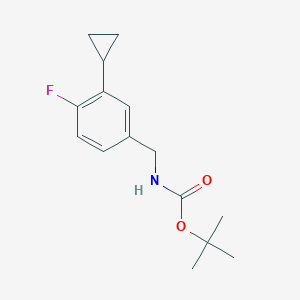
tert-Butyl 3-cyclopropyl-4-fluorobenzylcarbamate
货号 B8342475
分子量: 265.32 g/mol
InChI 键: AVOPMFHWHNEDHH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08129398B2
Procedure details


Under N2, a toluene (4.70 mL)/water (0.235 mL) solution of tert-butyl 3-bromo-4-fluorobenzylcarbamate (0.300 g, 0.986 mmol) was treated with potassium phosphate tribasic (0.733 g, 3.45 mmol), cyclopropylboronic acid (0.110 g, 1.282 mmol), and tricyclohexenylphosphene (0.028 g, 0.099 mmol) in was added palladium(II) acetate (0.011 g, 0.049 mmol). The reaction was stirred at 100° C. for 3 h. The solution was diluted with water (15 mL) then extracted with ethyl acetate (2×15 mL). The organic extracts were combined, washed with brine (20 mL), then dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography (Biotage flash chromatography system; 60 g SiO2; 0-20% ethyl acetate:hexane over 900 mL) to give the title compound as a white crystalline solid (0.230 g, 88% yield). 1H NMR (500 MHz, CDCl3) δ: 6.98-7.05 (1 H, m), 6.90-6.97 (1 H, m), 6.79 (1 H, dd, J=7.02, 1.53 Hz), 4.75 (1 H, brs), 4.21 (2 H, d, J=5.49 Hz), 2.02-2.09 (1 H, m), 1.45 (9 H, s), 0.93-1.01 (2 H, m), 0.66-0.75 (2 H, m).


Name
potassium phosphate tribasic
Quantity
0.733 g
Type
reactant
Reaction Step One





Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:7])C=CC=C[CH:2]=1.Br[C:9]1[CH:10]=[C:11]([CH:21]=[CH:22][C:23]=1[F:24])[CH2:12][NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17].[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(B(O)O)CC1>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:7]1([C:9]2[CH:10]=[C:11]([CH:21]=[CH:22][C:23]=2[F:24])[CH2:12][NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])[CH2:1][CH2:2]1 |f:2.3.4.5,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(CNC(OC(C)(C)C)=O)C=CC1F
|
|
Name
|
potassium phosphate tribasic
|
|
Quantity
|
0.733 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.11 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
0.235 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0.011 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 100° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted with ethyl acetate (2×15 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (Biotage flash chromatography system; 60 g SiO2; 0-20% ethyl acetate:hexane over 900 mL)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C=1C=C(CNC(OC(C)(C)C)=O)C=CC1F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.23 g | |
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
